3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine
Description
Properties
Molecular Formula |
C19H16N4S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethylsulfanyl)-5-phenyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H16N4S/c20-23-18(15-8-2-1-3-9-15)21-22-19(23)24-13-16-11-6-10-14-7-4-5-12-17(14)16/h1-12H,13,20H2 |
InChI Key |
XTNSUIXMUFGCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Naphthylmethylthio Group: This step involves the nucleophilic substitution of a suitable naphthylmethyl halide with a thiol group on the triazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a halogenated triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the naphthylmethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Functionalized triazole derivatives.
Scientific Research Applications
3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations in Triazole Derivatives
The triazole core allows extensive substitution, leading to variations in electronic, steric, and solubility profiles. Below is a comparison of key analogues:
Physicochemical Properties
- Lipophilicity : The naphthyl group in the target compound increases logP compared to phenyl or benzyl analogues, favoring membrane permeability but reducing aqueous solubility .
- Melting Points : Compounds with polar substituents (e.g., trimethoxyphenyl in ) exhibit higher melting points (>200°C) due to crystallinity, whereas the target compound likely has a lower melting point (~150–180°C) due to bulky naphthyl disruption .
Key Research Findings
- Synthetic Efficiency : InCl₃-catalyzed S-alkylation () achieves >75% yields for triazole derivatives, but naphthylmethyl halides may require longer reaction times due to steric hindrance .
- Solubility Challenges : Trimethoxyphenyl derivatives () demonstrate 2–3-fold higher aqueous solubility than the target compound, critical for formulation .
Biological Activity
3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine is a compound of interest due to its potential biological activities. This compound belongs to the triazole family, which has been widely studied for various pharmacological properties including antimicrobial, anticancer, and enzyme inhibition activities. The structural characteristics of triazoles allow them to interact with biological targets effectively.
The molecular formula for 3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine is with a molecular weight of 388.5 g/mol. The compound features a triazole ring substituted with naphthyl and phenyl groups, enhancing its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4S |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 3-(Naphthalen-1-ylmethylsulfanyl)-5-phenyl-1,2,4-triazol-4-amine |
| InChI Key | ALJFAETVVKWFOL-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacteria and fungi. In a comparative study, triazoles were tested against standard antibiotics, revealing promising results in inhibiting microbial growth .
Anticancer Potential
The anticancer activity of triazoles has been extensively researched. Compounds like 3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine are being evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that similar triazole derivatives exhibited cytotoxic effects on colorectal cancer cell lines (HT-29) with IC50 values in the micromolar range . The mechanism involves interaction with specific enzymes related to cancer signaling pathways.
Enzyme Inhibition
Thymidine phosphorylase (TP) is an enzyme linked to tumor angiogenesis and is a target for many anticancer drugs. Research has shown that triazole derivatives can inhibit TP activity effectively . Molecular docking studies indicate that these compounds interact favorably with the active site of TP, suggesting potential as therapeutic agents in cancer treatment.
The biological effects of 3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine are likely mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Triazoles can trigger apoptotic pathways in malignant cells.
Case Studies
- Antitumor Activity : A study conducted on a series of triazole derivatives demonstrated significant antiproliferative effects on various cancer cell lines. The most active compounds showed IC50 values lower than those of established chemotherapeutics .
- Molecular Docking Studies : Research involving molecular docking simulations revealed that the binding affinity of 3-(Naphthylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine to TP was strong due to multiple hydrogen bonds formed between the compound and amino acid residues within the enzyme's active site .
Q & A
Q. Basic
- Recrystallization : Ethanol/water (1:3) achieves >95% purity for crystalline products .
- Flash Chromatography : Silica gel with ethyl acetate/hexane (gradient elution) separates non-polar byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
